2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester
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Overview
Description
2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester is a chemical compound with the molecular formula C13H21BN2O2S and a molecular weight of 280.19 g/mol . This compound is part of a class of boronic esters, which are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(Pyrrolidin-1-yl)thiazole with boronic acid pinacol ester under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Deboronated Products: Resulting from protodeboronation reactions.
Scientific Research Applications
2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester is used in various scientific research applications, including:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Medicinal Chemistry: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester group.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Pyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester is unique due to its specific structure, which combines a thiazole ring with a pyrrolidine group and a boronic ester. This unique combination imparts specific reactivity and stability, making it particularly useful in Suzuki-Miyaura coupling reactions and other organic synthesis applications .
Properties
IUPAC Name |
2-pyrrolidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2S/c1-12(2)13(3,4)18-14(17-12)10-9-19-11(15-10)16-7-5-6-8-16/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXQNLGOOSREEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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